REACTION_CXSMILES
|
[ClH:1].C([NH:9][CH2:10][P:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13])C1C=CC=CC=1.C>CO.C1C=CC=CC=1.[Pd]>[ClH:1].[NH2:9][CH2:10][P:11](=[O:16])([O:14][CH3:15])[O:12][CH3:13] |f:0.1,6.7|
|
Name
|
Dimethyl N-benzyl-aminomethylphosphonate hydrochloride
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)NCP(OC)(OC)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration through a pad of super cel
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methanolic filtrate
|
Type
|
CUSTOM
|
Details
|
gives a clear residue which
|
Type
|
CUSTOM
|
Details
|
Removal of the benzene in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCP(OC)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |